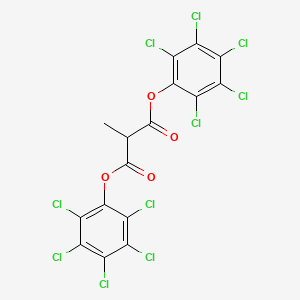![molecular formula C24H30Cl2N2O2S2 B14555064 N,N'-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide} CAS No. 61797-42-0](/img/structure/B14555064.png)
N,N'-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide} is a synthetic organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features two 4-chlorophenyl groups attached to a central ethane-1,2-diyl backbone, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide} typically involves the reaction of 4-chlorophenylthiol with N-methylbutanamide in the presence of ethane-1,2-diyl as a linking agent. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as refluxing, purification, and crystallization to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions may lead to the formation of thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide} involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar in structure but with benzamide groups instead of 4-chlorophenyl groups.
Tetraacetylethylenediamine: Shares the ethane-1,2-diyl backbone but differs in functional groups.
1,2-Bis(diphenylphosphino)ethane: Contains a similar ethane-1,2-diyl linkage but with diphenylphosphino groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide} is unique due to its specific combination of 4-chlorophenyl and N-methylbutanamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
61797-42-0 |
|---|---|
Molecular Formula |
C24H30Cl2N2O2S2 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-[2-[4-(4-chlorophenyl)sulfanylbutanoyl-methylamino]ethyl]-N-methylbutanamide |
InChI |
InChI=1S/C24H30Cl2N2O2S2/c1-27(23(29)5-3-17-31-21-11-7-19(25)8-12-21)15-16-28(2)24(30)6-4-18-32-22-13-9-20(26)10-14-22/h7-14H,3-6,15-18H2,1-2H3 |
InChI Key |
MBXYKDDZWPIQFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCSC1=CC=C(C=C1)Cl)C(=O)CCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14554984.png)

![N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid](/img/structure/B14554992.png)


![2-{[(Butan-2-yl)oxy]methyl}oxirane](/img/structure/B14555010.png)
![1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene](/img/structure/B14555013.png)

![(6S)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undeca-2,8-diene](/img/structure/B14555026.png)
![2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14555033.png)
![4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14555039.png)


